molecular formula C22H26ClN3O4S2 B2595396 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1215558-96-5

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2595396
CAS RN: 1215558-96-5
M. Wt: 496.04
InChI Key: MRSKYEKSKDNFID-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O4S2 and its molecular weight is 496.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on derivatives of N-(benzo[d]thiazol-2-yl) compounds involves their synthesis and physicochemical characterization. These compounds are synthesized and characterized using various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry. The structural characteristics and physicochemical parameters of these compounds are closely examined to understand their conformational features and potential biological activities (Zablotskaya et al., 2013).

Cytotoxicity and Anticancer Activity

N-(benzo[d]thiazol-2-yl) derivatives have been studied for their cytotoxic effects and potential anticancer properties. These compounds demonstrate selective cytotoxic effects and NO-induction ability concerning tumor cell lines, making them promising candidates for anticancer agents (Horishny et al., 2020). The correlation between biological results and structural characteristics is essential for developing new therapeutic agents.

Antimicrobial and Anti-inflammatory Activities

The synthesized compounds exhibit marked sedative action, reveal high anti-inflammatory activity, and some demonstrate antimicrobial action. This makes them valuable for further investigation as potential therapeutic agents for treating inflammation and microbial infections (Zablotskaya et al., 2013; Dawbaa et al., 2021).

Psychotropic Activity

The psychotropic in vivo activity of these compounds is another area of interest. Their ability to act on the central nervous system, exhibiting sedative actions, positions them as potential candidates for the development of new psychotropic medications. This highlights the importance of understanding the psychotropic effects of N-(benzo[d]thiazol-2-yl) derivatives and their potential therapeutic applications (Zablotskaya et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2.ClH/c26-21(10-17-31(27,28)18-6-2-1-3-7-18)25(12-11-24-13-15-29-16-14-24)22-23-19-8-4-5-9-20(19)30-22;/h1-9H,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKYEKSKDNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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